molecular formula C16H13BrO2 B12008915 [3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone CAS No. 23265-28-3

[3-(Bromomethyl)-3-phenyloxiran-2-yl](phenyl)methanone

Cat. No.: B12008915
CAS No.: 23265-28-3
M. Wt: 317.18 g/mol
InChI Key: PNXBIYWYSDILPG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with a complex structure that includes a bromomethyl group, a phenyloxirane ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone typically involves the reaction of a suitable precursor with brominating agents under controlled conditions. One common method involves the bromination of a phenyloxirane derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is used as an intermediate in the synthesis of complex organic molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes.

Medicine

In medicinal chemistry, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the development of molecules with specific biological activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with nucleophiles through the bromomethyl group. This interaction leads to the formation of covalent bonds, which can modify the structure and function of target molecules. The compound’s ability to undergo various chemical reactions allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Iodomethyl)-3-phenyloxiran-2-ylmethanone
  • 3-(Hydroxymethyl)-3-phenyloxiran-2-ylmethanone

Uniqueness

Compared to its analogs, 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and selectivity in chemical reactions. The bromine atom’s size and electronegativity influence the compound’s behavior, making it a valuable intermediate in synthetic chemistry.

Biological Activity

The compound 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , also known as 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone, is an organic molecule characterized by a unique structure that includes an epoxide (oxirane) ring, a bromomethyl group, and a phenyl ketone moiety. Its molecular formula is C16H13BrO2C_{16}H_{13}BrO_2, indicating the presence of bromine, oxygen, and multiple carbon and hydrogen atoms. The combination of these functional groups contributes to its potential biological activities.

The reactivity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone can be attributed to its epoxide and carbonyl moieties. The epoxide can undergo nucleophilic ring-opening reactions, leading to the formation of diols or other derivatives depending on the nucleophile involved. Additionally, the carbonyl group can participate in various reactions such as:

  • Nucleophilic addition
  • Aldol condensation
  • Michael addition

These reactions are significant for modifying the compound's structure to enhance its properties or biological activities.

Biological Activity

The biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone has not been extensively documented in the literature; however, compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Many epoxide-containing compounds have shown effectiveness against bacterial and fungal pathogens. The presence of bromine can enhance bioactivity by increasing lipophilicity, potentially improving membrane permeability.
  • Anticancer Properties : Similar compounds have been studied for their anticancer effects due to their ability to interact with biological macromolecules such as proteins and nucleic acids.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological activity of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . The following table summarizes several compounds with structural similarities and their notable activities:

Compound NameStructure FeaturesNotable Activities
1. 2-Methyl-6-phenylnaphthaleneNaphthalene core with methyl/phenylAnticancer, antimicrobial
2. Benzyl 4-bromobenzoateBenzene rings with bromineAntimicrobial
3. 1-Bromo-2-methylphenolBromine on methyl-substituted phenolAntioxidant, anti-inflammatory
4. EpoxycyclohexaneEpoxide structure without aromaticityIndustrial applications

This comparison highlights the unique structural features and potential applications of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone , setting it apart from similar compounds while underscoring its significance in research and industry.

Case Studies and Research Findings

Research on structurally related compounds indicates that the presence of an epoxide ring can lead to cytotoxic effects through mechanisms such as:

  • Interaction with Cellular Targets : Studies have shown that epoxides can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.
  • Enzymatic Reactions : The compound may interact with enzymes such as epoxide hydrolases, which are involved in the metabolism of epoxides. These interactions can influence drug metabolism and toxicity profiles.

Future Directions

Further studies are needed to explore the specific biological activities of 3-(Bromomethyl)-3-phenyloxiran-2-ylmethanone . Potential research avenues include:

  • In vitro and In vivo Studies : Assessing the compound's antimicrobial and anticancer properties through laboratory experiments.
  • Mechanistic Studies : Investigating how the compound interacts with biological macromolecules using techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy.

Properties

CAS No.

23265-28-3

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

[3-(bromomethyl)-3-phenyloxiran-2-yl]-phenylmethanone

InChI

InChI=1S/C16H13BrO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2

InChI Key

PNXBIYWYSDILPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(O2)(CBr)C3=CC=CC=C3

Origin of Product

United States

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